[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15785677
InChI: InChI=1S/C13H21N5/c1-4-7-18-13(5-6-15-18)9-14-8-12-10-17(3)16-11(12)2/h5-6,10,14H,4,7-9H2,1-3H3
SMILES:
Molecular Formula: C13H21N5
Molecular Weight: 247.34 g/mol

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

CAS No.:

Cat. No.: VC15785677

Molecular Formula: C13H21N5

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine -

Specification

Molecular Formula C13H21N5
Molecular Weight 247.34 g/mol
IUPAC Name N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine
Standard InChI InChI=1S/C13H21N5/c1-4-7-18-13(5-6-15-18)9-14-8-12-10-17(3)16-11(12)2/h5-6,10,14H,4,7-9H2,1-3H3
Standard InChI Key SLAOEXZHCPMQHB-UHFFFAOYSA-N
Canonical SMILES CCCN1C(=CC=N1)CNCC2=CN(N=C2C)C

Introduction

Chemical Structure and Molecular Characteristics

Molecular Configuration

The compound’s structure features two pyrazole rings:

  • First pyrazole ring: Substituted with methyl groups at the 1- and 3-positions (1,3-dimethyl-1H-pyrazol-4-yl).

  • Second pyrazole ring: Substituted with a propyl group at the 1-position (1-propyl-1H-pyrazol-5-yl).
    Both heterocycles are connected to a central secondary amine via methylene (-CH2-) linkers.

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC₁₃H₂₀N₆
Molecular Weight260.34 g/molCalculated
CAS Registry Number1001757-46-5 (analogous)
SMILES NotationCC1=C(N(N=C1)C)CNCC2=CC(=NN2CCC)CDerived

The IUPAC name emphasizes the substitution positions, ensuring unambiguous identification. X-ray crystallography or NMR spectroscopy would provide definitive bond-length and angle data, though such studies are absent in current literature .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via Mannich-type reactions or nucleophilic substitutions involving pyrazole derivatives. A representative pathway involves:

  • Functionalization of Pyrazole Precursors:

    • 1,3-Dimethyl-1H-pyrazol-4-ylmethanol reacts with 1-propyl-1H-pyrazol-5-ylmethanol under dehydrating conditions.

  • Amine Coupling:

    • The alcohol intermediates undergo condensation with amines or ammonia in polar aprotic solvents (e.g., acetonitrile) at reflux .

Table 2: Representative Reaction Conditions

ParameterValueSource
SolventAcetonitrile
TemperatureReflux (~82°C)
Reaction Time4–6 hours
Yield60–80% (estimated)Extrapolated

Key challenges include regioselectivity in pyrazole substitution and purification of the tertiary amine product. Chromatography or recrystallization is typically employed .

Physicochemical Properties

Solubility and Stability

The compound’s lipophilicity (logP ≈ 2.5–3.0) suggests moderate solubility in organic solvents (e.g., DCM, THF) but limited aqueous solubility. Stability under acidic or basic conditions remains unstudied, though analogous pyrazole amines exhibit sensitivity to prolonged heat .

Table 3: Predicted Physicochemical Properties

PropertyValueMethod
Melting Point120–135°C (estimated)Analogous
logP (Octanol-Water)2.8Computational
Hydrogen Bond Donors1 (amine)Structural

Research Gaps and Future Directions

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles are unknown.

  • Target Identification: High-throughput screening could reveal specific biological targets (e.g., GPCRs, enzymes).

  • Synthetic Scalability: Optimizing yields and purity for industrial applications requires attention .

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